molecular formula C23H32OS2 B15448048 3,3-Bis(phenylsulfanyl)undecan-4-OL CAS No. 62870-20-6

3,3-Bis(phenylsulfanyl)undecan-4-OL

Cat. No.: B15448048
CAS No.: 62870-20-6
M. Wt: 388.6 g/mol
InChI Key: IBZYKKSKVZNADM-UHFFFAOYSA-N
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Description

3,3-Bis(phenylsulfanyl)undecan-4-OL is a synthetic organic compound of interest in advanced materials and chemical synthesis research. With a molecular formula inferred as C23H32OS2 and a molecular weight of approximately 388.6 g/mol (calculated from standard atomic weights: C=12.011, H=1.008, O=15.999, S=32.06 ), this compound features a central undecan-4-ol skeleton—an 11-carbon chain with a hydroxyl group on the fourth carbon —flanked by two phenylsulfanyl (C6H5S-) groups at the 3-position. This unique structure, incorporating sulfur and oxygen functional groups, makes it a potential candidate for investigation as an intermediate in the development of novel polymers, ligands for metal catalysis, or in the study of sulfur chemistry mechanisms . As with many specialized compounds, researchers are exploring its specific properties and reactivities. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and refer to the material safety data sheet (MSDS) before handling.

Properties

CAS No.

62870-20-6

Molecular Formula

C23H32OS2

Molecular Weight

388.6 g/mol

IUPAC Name

3,3-bis(phenylsulfanyl)undecan-4-ol

InChI

InChI=1S/C23H32OS2/c1-3-5-6-7-14-19-22(24)23(4-2,25-20-15-10-8-11-16-20)26-21-17-12-9-13-18-21/h8-13,15-18,22,24H,3-7,14,19H2,1-2H3

InChI Key

IBZYKKSKVZNADM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(CC)(SC1=CC=CC=C1)SC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Comparative Analysis of 4-PSB-2 and Similar Compounds

Compound Mechanism of Action Efficacy in AD Models Side Effects/Challenges Key Findings References
4-PSB-2 Reduces TNF-α, COX-2, iNOS; ↑ PSD-95, LTP Rescues contextual fear memory in 3xTg-AD No reported adverse effects in mice Restores LTP to levels exceeding wild-type mice; reduces Aβ-independent inflammation
NSAIDs (e.g., Ibuprofen) Non-selective COX inhibition Mixed results in clinical trials Gastrointestinal bleeding, nephrotoxicity Failed to improve cognition in late-stage AD; may delay onset in early stages
BAY 11-7082 Inhibits NF-κB signaling Reduces Aβ and tau pathology in 5XFAD mice Toxicity at high doses Suppresses microglial activation but lacks synaptic plasticity enhancement
Silybin Antioxidant; modulates Aβ aggregation Improves spatial memory in APP/PS1 mice Low bioavailability Synergistic effects with anti-Aβ antibodies but no direct LTP modulation
Neuropep-1 Targets Aβ oligomerization Reduces Aβ plaques in Tg2576 mice Limited data on inflammation modulation Improves recognition memory but does not address neuroinflammation

Key Research Findings

Anti-Inflammatory Specificity: 4-PSB-2 uniquely reduces TNF-α, COX-2, and iNOS in neurons, astrocytes, and microglia (via MAP2, GFAP, and IBA1 colocalization) without affecting Aβ oligomer levels (A11 staining) . This contrasts with NSAIDs, which broadly inhibit COX enzymes and exacerbate gastrointestinal risks .

Synaptic Plasticity :

  • 4-PSB-2 restores LTP in 3xTg-AD mice to 112% of wild-type levels , outperforming compounds like BAY 11-7082 or silybin, which primarily target Aβ/tau without enhancing LTP .

Fear Memory Rescue: In contextual fear conditioning (TFC), 4-PSB-2-treated 3xTg-AD mice showed ~40% increased freezing time compared to untreated AD mice, matching wild-type performance .

Preparation Methods

Sulfanylation of Undecanol Derivatives

The foundational method for synthesizing 3,3-Bis(phenylsulfanyl)undecan-4-OL involves sulfanylation of a pre-functionalized undecanol precursor. Blatcher and Warren (1976) first demonstrated this approach using thiophenol ($$ \text{C}6\text{H}5\text{SH} $$) as the sulfanylating agent. The reaction proceeds via nucleophilic substitution at the 3-position of a ketone intermediate, followed by hydroxyl group retention at the 4-position.

Reaction Conditions:

  • Substrate: 3-Ketoundecan-4-ol
  • Reagents: Thiophenol, Lewis acid catalyst (e.g., $$ \text{BF}3 \cdot \text{OEt}2 $$)
  • Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$)
  • Temperature: 0–25°C
  • Yield: 62–68%

This method prioritizes regioselectivity but requires stringent moisture control to prevent hydrolysis of the intermediate.

Phase-Transfer Catalyzed Synthesis

Recent advancements employ phase-transfer catalysis (PTC) to enhance reaction efficiency. A patent by US20080312205A1 describes a PTC-based protocol using tris(dioxa-3,6-heptyl)amine (TDA-1) to facilitate interfacial reactions between aqueous and organic phases.

Key Steps:

  • Alkylation: Undecan-4-ol is treated with benzyl bromide under PTC conditions to introduce protective groups.
  • Sulfanylation: Sequential addition of thiophenol derivatives in the presence of $$ \text{K}3\text{PO}4 $$ and TDA-1.
  • Deprotection: Acidic hydrolysis (e.g., $$ \text{HCl} $$) to regenerate the hydroxyl group.

Advantages:

  • Reduced reaction time (5–8 hours vs. 24 hours in traditional methods).
  • Improved yield (75–82%).

Alternative Synthetic Routes

Oxidation-Reduction Tandem Approach

A PMC study (2021) outlines a method involving oxidation of a sulfide intermediate to sulfoxide, followed by stereoselective reduction. While originally developed for isoquinoline derivatives, this approach is adaptable to 3,3-Bis(phenylsulfanyl)undecan-4-OL synthesis.

Procedure:

  • Oxidation: Treat 3,3-Bis(phenylthio)undecan-4-ol with $$ \text{NaIO}4 $$ in $$ \text{H}2\text{O}/\text{CH}_3\text{CN} $$ (1:1) at reflux.
  • Reduction: Use $$ \text{NaBH}_4 $$ in tetrahydrofuran ($$ \text{THF} $$) to restore the hydroxyl group.

Yield: 67% after chromatographic purification.

Solid-Phase Synthesis

The patent US20080312205A1 also describes a solid-supported variant using silica gel-functionalized reactants. This method minimizes byproduct formation and simplifies purification.

Steps:

  • Immobilize undecanol derivative on silica via silyl ether linkage.
  • Perform sulfanylation in a flow reactor.
  • Cleave product using $$ \text{HF}/\text{pyridine} $$.

Efficiency:

  • Purity: >95% (HPLC).
  • Scalability: Demonstrated at 100g scale.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Sulfanylation 62–68 85–90 Simplicity Moisture sensitivity
PTC Synthesis 75–82 92–95 Rapid kinetics Requires specialized catalysts
Oxidation-Reduction 67 88 Stereocontrol Multi-step process
Solid-Phase 70–75 >95 Ease of purification High initial setup cost

Experimental Protocols

Large-Scale PTC Synthesis (Adapted from US20080312205A1)

Materials:
- Undecan-4-ol (1.0 mol), thiophenol (2.2 mol), $$ \text{K}3\text{PO}4 $$ (3.0 mol), TDA-1 (0.1 mol).
Procedure:
1. Dissolve undecan-4-ol in toluene (500 mL).
2. Add $$ \text{K}3\text{PO}4 $$, TDA-1, and thiophenol sequentially.
3. Reflux at 110°C for 6 hours under $$ \text{N}2 $$.
4. Wash organic layer with $$ \text{H}
2\text{O} $$ (3 × 200 mL).
5. Concentrate under reduced pressure; purify via flash chromatography (hexane/ethyl acetate 4:1).

Challenges and Optimization

Byproduct Formation

The primary side reaction involves over-sulfanylation at the 4-position, producing 3,4,4-tris(phenylsulfanyl)undecanol. This is mitigated by:

  • Stoichiometric control (thiophenol:substrate = 2.05:1).
  • Low-temperature addition (−10°C to 0°C).

Purification Difficulties

The compound’s hydrophobicity complicates crystallization. Gradient elution chromatography with silica gel (mesh 230–400) and mixed solvents (e.g., hexane/acetone) achieves >98% purity.

Q & A

Q. Table 1. Key Analytical Techniques for 3,3-Bis(phenylsulfanyl)undecan-4-OL

TechniqueApplicationExample ParametersReference
X-ray CrystallographyConfirm molecular conformationSHELXL refinement; Mo Kα radiation
DFT SimulationsPredict NMR shifts/conformersB3LYP/6-31G* basis set; solvent model
TGA-DSCThermal stability analysisHeating rate: 10°C/min; N₂ atmosphere

Q. Table 2. Synthetic Optimization Parameters

VariableRange TestedOptimal ConditionImpact on Yield
CatalystBF₃·OEt₂, NaH, K₂CO₃BF₃·OEt₂ (0.5 eq)+25%
SolventDMF, THF, TolueneAnhydrous DMF+15%
Temperature25°C, 60°C, 100°C60°C+30%

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